molecular formula C22H26ClN3O2S B2476667 4-acetyl-N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1216481-97-8

4-acetyl-N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No. B2476667
CAS RN: 1216481-97-8
M. Wt: 431.98
InChI Key: COPJLAGOXZJJME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-acetyl-N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C22H26ClN3O2S and its molecular weight is 431.98. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Applications

A series of thiazolidin-4-ones and benzamides, similar in structure to the query compound, were synthesized and investigated for their anticonvulsant activities. Among these, a compound exhibited significantly higher potency than the reference standard diazepam, highlighting its potential as a lead compound in the development of new anticonvulsant drugs (Senthilraja & Alagarsamy, 2012).

Anti-Inflammatory and Antimicrobial Properties

Compounds derived from thiazole and thiazoline, similar to the query chemical, showed anti-inflammatory activity and were non-toxic to myocardial function, indicating their potential as nonsteroidal anti-inflammatory drugs (NSAIDs) (Lynch et al., 2006). Additionally, certain benzothiazole derivatives demonstrated promising antimicrobial activities, suggesting their application in the development of new antimicrobial agents (Gouda et al., 2010).

Anticancer Activity

A novel series of thiazolyl benzamide derivatives were synthesized and evaluated against various cancer cell lines. Some of these compounds exhibited moderate to excellent anticancer activities, surpassing the reference drug etoposide in efficacy. This underscores the potential of thiazolyl benzamides in cancer therapy (Ravinaik et al., 2021).

Corrosion Inhibition

Benzothiazole derivatives have also been studied for their corrosion inhibiting effects against steel in acidic solutions. These compounds offer a novel approach to corrosion inhibition, with the potential for application in various industrial settings (Hu et al., 2016).

properties

IUPAC Name

4-acetyl-N-[2-(dimethylamino)ethyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S.ClH/c1-14-12-15(2)20-19(13-14)23-22(28-20)25(11-10-24(4)5)21(27)18-8-6-17(7-9-18)16(3)26;/h6-9,12-13H,10-11H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COPJLAGOXZJJME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N(CCN(C)C)C(=O)C3=CC=C(C=C3)C(=O)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetyl-N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride

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